molecular formula C16H15N3O2S B11321501 2-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

2-methoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11321501
M. Wt: 313.4 g/mol
InChI Key: DJIFXDIIUXEPNR-UHFFFAOYSA-N
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Description

2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.

    Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.

    Benzamide Formation: The final step involves the coupling of the pyrazole-thiophene intermediate with a methoxy-substituted benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive agent.

    Tioconazole: An antifungal agent with a thiophene ring.

    Sertaconazole: Another antifungal agent with a similar structure.

Uniqueness

2-Methoxy-N-{1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-yl}benzamide is unique due to the combination of the methoxybenzamide core with the thiophene and pyrazole rings, which may confer a distinct set of biological activities and chemical properties .

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-methoxy-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C16H15N3O2S/c1-21-14-7-3-2-6-13(14)16(20)18-15-8-9-17-19(15)11-12-5-4-10-22-12/h2-10H,11H2,1H3,(H,18,20)

InChI Key

DJIFXDIIUXEPNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CS3

Origin of Product

United States

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